1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-

Lipophilicity Blood-brain barrier penetration CNS drug design

1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]- (CAS 120991-60-8) is a fully synthetic N‑substituted phthalimide derivative. Its structure features a phthalimide core linked via a butylene spacer to a tertiary amine that carries both a methyl group and a 3-(2‑methoxyphenyl)propyl chain.

Molecular Formula C23H28N2O3
Molecular Weight 380.5 g/mol
CAS No. 120991-60-8
Cat. No. B053856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-
CAS120991-60-8
Synonyms1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-
Molecular FormulaC23H28N2O3
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCN(CCCCN1C(=O)C2=CC=CC=C2C1=O)CCCC3=CC=CC=C3OC
InChIInChI=1S/C23H28N2O3/c1-24(16-9-11-18-10-3-6-14-21(18)28-2)15-7-8-17-25-22(26)19-12-4-5-13-20(19)23(25)27/h3-6,10,12-14H,7-9,11,15-17H2,1-2H3
InChIKeyVZYQUZIQMHXQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]- (CAS 120991-60-8): Chemical Identity and Basic Characterization for Procurement Decisions


1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]- (CAS 120991-60-8) is a fully synthetic N‑substituted phthalimide derivative . Its structure features a phthalimide core linked via a butylene spacer to a tertiary amine that carries both a methyl group and a 3-(2‑methoxyphenyl)propyl chain . The molecular formula is C₂₃H₂₈N₂O₃ (MW 380.48 g/mol), with a predicted LogP of 3.57 and a predicted pKa of 9.52 (tertiary amine) . These properties place it among moderately lipophilic, weakly basic phthalimide analogs that are distinct from clinically established phthalimide drugs such as thalidomide and apremilast in both physicochemical profile and side‑chain architecture.

Why a Generic Phthalimide Substitute Cannot Replace CAS 120991-60-8 in Research and Industrial Workflows


Phthalimide derivatives are not interchangeable because the identity of the N‑substituent fundamentally determines the compound’s lipophilicity, basicity, molecular shape, and biological target engagement [1]. Even seemingly conservative changes in linker length, amine substitution, or aryl ring substitution can alter the LogP by more than one log unit, shift the pKa of the basic center by 0.5–1.5 units, and change the polar surface area (PSA) by >10 Ų, which collectively impact membrane permeability, solubility, and off‑target liability [2]. Consequently, a generic N‑substituted phthalimide cannot reproduce the property set of CAS 120991-60-8, making direct substitution scientifically indefensible without re‑validation of every critical assay and process parameter.

Quantitative Differentiation of 1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]- (CAS 120991-60-8) from Structural Analogs


Higher Lipophilicity (LogP 3.57) Relative to Clinically Used Phthalimide Drugs Thalidomide and Apremilast

CAS 120991-60-8 exhibits a predicted LogP of 3.57 . In comparison, thalidomide has an experimental LogP of 0.33 [1] and apremilast has a reported LogP of approximately 2.0 [2]. The difference of +3.24 log units versus thalidomide and +1.57 log units versus apremilast places CAS 120991-60-8 in a substantially higher lipophilicity range, which is predicted to enhance passive membrane permeability and blood‑brain barrier penetration.

Lipophilicity Blood-brain barrier penetration CNS drug design

Presence of a Titratable Tertiary Amine (pKa 9.52) Enables Salt Formation and pH‑Dependent Solubility

CAS 120991-60-8 contains a tertiary amine with a predicted pKa of 9.52 . This basic center is absent in both thalidomide (pKa imide NH ≈ 10.5, but no basic amine) [1] and apremilast (pKa acetamide NH ≈ 8.5–10.5, no strongly basic amine) [2]. The tertiary amine of CAS 120991-60-8 can be protonated under physiological and moderately acidic conditions (pH <9.5), forming a charged species that drastically alters aqueous solubility and protein binding compared to neutral analogs.

Ionization Salt screening pH‑dependent solubility

Extended Alkyl‑Aryl Spacer Architecture vs. Compact N‑Substituted Phthalimide Building Blocks

CAS 120991-60-8 features a 12‑atom spacer between the phthalimide nitrogen and the 2‑methoxyphenyl ring (counting the butylene chain, the amine nitrogen, and the propyl bridge) . In contrast, the widely used synthetic building block N‑(2‑methoxyphenyl)phthalimide (CAS 13436‑27‑1) has a direct N‑aryl connection (zero‑atom spacer) [1], and the common N‑butylphthalimide (CAS 2279‑01‑6) lacks any aromatic substituent on the side chain [2]. The extended, flexible spacer of CAS 120991-60-8 is expected to project the methoxyphenyl group into a spatial region that is inaccessible to these compact analogs, potentially engaging distinct hydrophobic sub‑pockets in target proteins.

Molecular topology Pharmacophore modeling Target engagement

Predicted Polar Surface Area (PSA 49.85 Ų) Positioning for Balanced Permeability and Solubility

CAS 120991-60-8 has a predicted topological polar surface area (tPSA) of 49.85 Ų , which falls within the range considered favorable for oral bioavailability (<140 Ų) but is notably higher than that of simple N‑alkylphthalimide analogs. For reference, N‑butylphthalimide has a tPSA of 37.38 Ų [1], while N‑(2‑methoxyphenyl)phthalimide has a tPSA of 46.61 Ų [2]. The moderate increase in PSA for CAS 120991-60-8 arises from the tertiary amine and the additional methoxy oxygen, potentially improving aqueous solubility without compromising membrane permeability to the same extent as more polar clinical candidates.

Drug‑likeness Polar surface area ADME prediction

High Predicted Boiling Point and Density as Practical Distillation and Formulation Parameters

CAS 120991-60-8 is predicted to have a boiling point of 518.3 °C at 760 mmHg and a density of 1.148 g/cm³ . These values are substantially higher than those of common laboratory‑grade N‑substituted phthalimides, such as N‑butylphthalimide (boiling point ~320 °C, density ~1.10 g/cm³) [1], reflecting the increased molecular weight and aromatic content. The high boiling point indicates that vacuum distillation or preparative HPLC is the appropriate purification method, and the density informs solvent selection and formulation calculations.

Physicochemical characterization Purification Formulation stability

Recommended Application Scenarios for 1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]- (CAS 120991-60-8) Based on Quantitative Evidence


CNS Drug Discovery: Lead‑Like Scaffold with Enhanced Blood‑Brain Barrier Penetration Potential

With a LogP of 3.57 and a tPSA of 49.85 Ų, CAS 120991-60-8 occupies a physicochemical space consistent with CNS‑penetrant small molecules. It can serve as a starting point for medicinal chemistry programs targeting neurological disorders, where higher lipophilicity is required to achieve adequate brain exposure. The unique combination of a basic amine and an extended methoxyphenylpropyl chain is not available in common phthalimide building blocks, making this compound a differentiated screening hit.

Salt Screening and Oral Formulation Feasibility Studies

The tertiary amine with pKa 9.52 enables protonation under gastric pH conditions, allowing the formation of hydrochloride, mesylate, or tosylate salts . This ionization behavior, absent in neutral phthalimide drugs such as thalidomide and apremilast, permits the exploration of salt‑based formulations to improve dissolution rate and oral bioavailability. Formulation scientists can leverage this property to develop solid dosage forms with pH‑modified release profiles.

Pharmacophore Fingerprinting for Protein Targets with Deep Hydrophobic Pockets

The 12‑atom spacer linking the phthalimide core to the 2‑methoxyphenyl ring generates a pharmacophoric geometry that is distinct from both direct N‑aryl phthalimides and simple N‑alkyl derivatives . This extended conformation is suited for computational docking and fragment‑based screening against targets with elongated hydrophobic channels, such as certain GPCRs or nuclear receptors, where conventional phthalimide fragments fail to occupy the full binding cavity.

Analytical Reference Standard for Method Development and Metabolite Identification

The predicted high boiling point (518.3 °C) and unique chromatographic properties (LogP 3.57, PSA 49.85) make CAS 120991-60-8 a useful reference compound for HPLC/UPLC method development and for identifying structurally related metabolites or degradants in drug metabolism studies. Its distinct physicochemical signature facilitates unambiguous detection in complex biological matrices.

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